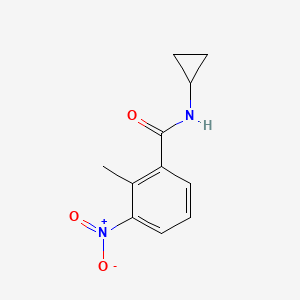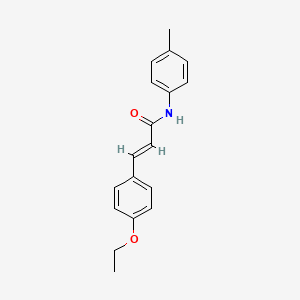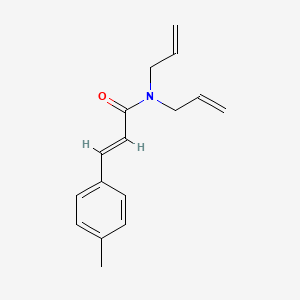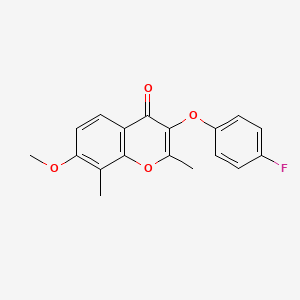![molecular formula C20H21ClN2O B5754509 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile](/img/structure/B5754509.png)
2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile, also known as CDM-1, is a synthetic compound that has been studied for its potential use in scientific research. CDM-1 belongs to the class of compounds known as acrylonitriles, which have been shown to have various biological activities.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile is not fully understood, but it has been shown to inhibit the activity of tubulin, a protein involved in cell division. This inhibition leads to the arrest of the cell cycle and ultimately cell death. 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and antioxidant properties. 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile has also been shown to inhibit the growth of bacteria and fungi. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile in lab experiments is its high potency. It has been shown to have anti-cancer activity at low concentrations, which makes it a promising candidate for further research. However, one limitation of using 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile is its potential toxicity. Further studies are needed to determine the safety and toxicity of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile in vivo.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Another area of interest is its potential use in other diseases, such as inflammatory diseases and infections. Further studies are also needed to determine the optimal dosage and administration of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile for therapeutic use. Additionally, the development of analogs of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile may lead to the discovery of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile involves the reaction of 4-chloroacetophenone with diethylamine to produce 4-(diethylamino)acetophenone. This intermediate is then reacted with 4-methoxyphenylacetonitrile in the presence of a base to produce 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile. The synthesis method has been optimized to produce high yields of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile with high purity.
Scientific Research Applications
2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in other diseases.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-4-23(5-2)19-11-8-16(20(13-19)24-3)12-17(14-22)15-6-9-18(21)10-7-15/h6-13H,4-5H2,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYZDKRRIJFTPR-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)


![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)


![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)
